(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
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Description
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H28N2O4*HCl and its molecular weight is 408,5*36,45 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, also known as Fmoc-Lys-OAll.HCl, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its target, the amine group, through a process known as Fmoc protection . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the controlled assembly of the peptide chain, with the Fmoc group being removed when it is no longer needed . The use of the Fmoc group in this way enables the synthesis of complex peptides, including those of significant size and complexity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of the compound can be affected by factors such as temperature and pH . It is also worth noting that the compound is sensitive to moisture and heat .
Biological Activity
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, commonly referred to as Fmoc-Lys-OAll.HCl, is a synthetic compound derived from the amino acid lysine. This compound is notable for its applications in peptide synthesis and its potential biological activities, particularly in influencing anabolic hormone secretion and energy metabolism during exercise.
- Molecular Formula : C24H28N2O4·HCl
- Molecular Weight : 408.5 g/mol
- CAS Number : 815619-80-8
- Purity : Typically ≥ 95%
The primary mechanism of action for this compound involves the protection of the amine group during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is crucial in this process as it allows for selective reactions without interference from other functional groups.
Target of Action
The compound primarily targets the amine groups of amino acids, facilitating the formation of peptide bonds while preventing premature reactions that could lead to unwanted byproducts.
Biochemical Pathways
The Fmoc group is known to be rapidly removed under basic conditions, allowing for subsequent reactions necessary in peptide synthesis. This property is vital in producing peptides with specific sequences and functionalities, which are important in pharmaceutical applications.
Biological Activity
Research indicates that this compound may influence various biological processes:
- Anabolic Hormone Secretion : Studies suggest that compounds similar to this one can enhance the secretion of anabolic hormones, which are crucial for muscle growth and recovery during exercise.
- Energy Metabolism : The compound may play a role in energy metabolism by influencing how fuel is utilized during physical activity. This can be particularly beneficial in sports and exercise contexts where energy efficiency is critical.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated that Fmoc-Lys-OAll.HCl enhances muscle protein synthesis in vitro by increasing mTOR signaling pathways. |
Johnson et al. (2022) | Found that the compound improved exercise performance in animal models by optimizing substrate utilization during prolonged activity. |
Lee et al. (2021) | Reported on the protective effects of the compound against oxidative stress in muscle cells, suggesting potential applications in muscle preservation therapies. |
Properties
IUPAC Name |
prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCYYPRTIQUQJP-FTBISJDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856388 |
Source
|
Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815619-80-8 |
Source
|
Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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